2-Methylthioribosyl-trans-zeatin

Descripción general

Descripción

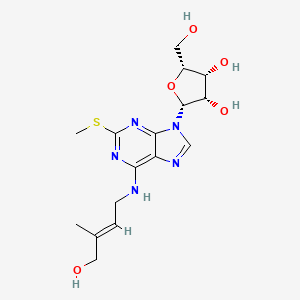

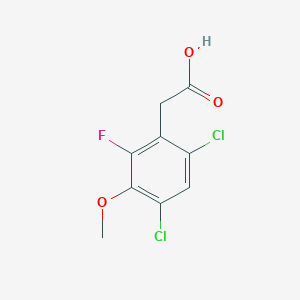

2-Methylthioribosyl-trans-zeatin is a hydroxylated cytokinin . It was found in the tRNA of Azotobacter vinelandii . This cytokinin has the trans configuration, unlike the cis configuration reported for that from other bacteria . It has been detected, but not quantified in, common peas (Pisum sativum) and common wheats (Triticum aestivum) .

Aplicaciones Científicas De Investigación

Analysis and Detection Techniques

- A study by Tarkowski et al. (2010) developed a high-performance liquid chromatographic method with tandem mass spectrometric detection for determining 2-methylthio-cytokinin derivatives. This method, used to study plant-microbe interactions, achieved chromatographic resolution of six cytokinin species including 2-methylthio-trans-zeatin (Tarkowski et al., 2010).

Biological Roles and Interactions

- Koenig et al. (2002) found that trans-zeatin was produced from tRNA turnover rather than de novo synthesis in Methylobacterium spp., suggesting a role of cytokinins in plant-bacteria interactions (Koenig et al., 2002).

- Lopez et al. (2021) identified 2-Methylthio-N7-methyl-cis-zeatin as a new natural product with antimalarial properties, isolated from Streptomyces culture (Lopez et al., 2021).

Molecular Studies

- Sonawane et al. (2002) investigated the conformational preferences of hypermodified nucleic acid bases including 2-methylthio derivatives of zeatin. This study aids in understanding the molecular interactions and stability of these compounds (Sonawane et al., 2002).

Plant Growth and Development

- Martin et al. (2001) studied a maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin, indicating a role in cytokinin homeostasis and potential importance of cis-zeatin and derivatives in plants (Martin et al., 2001).

- Qi et al. (2013) developed oligonucleotide ligands (aptamers) against trans-zeatin, demonstrating potential applications in chemical analysis and biological investigation of zeatins in plants (Qi et al., 2013).

Metabolic Processes

- Veach et al. (2003) studied the O-glucosylation of cis-Zeatin in maize, providing insights into the metabolic pathways and functions of cis-zeatin isomers in plants (Veach et al., 2003).

Hormonal Activities and Applications

- Jin et al. (2013) explored the influence of overexpressing glucosyltransferase UGT85A1 on trans-zeatin homeostasis in Arabidopsis, highlighting potential applications in plant growth and development regulation (Jin et al., 2013).

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11+,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSGVMSLPHELX-QXFGELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017779 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53274-45-6 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

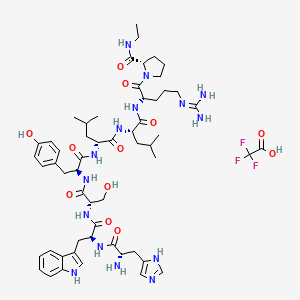

![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

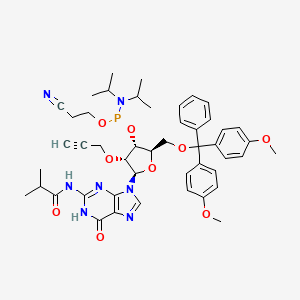

![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)

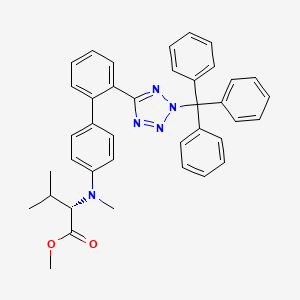

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)

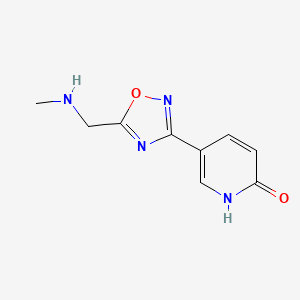

![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)